
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
Description
7-Chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic organic compound characterized by a benzoxazinone core substituted with a chlorine atom at position 7 and a 3,5-dinitrophenyl group at position 2 (Figure 1). The benzoxazinone scaffold is renowned for its pharmacological versatility, with modifications at the 2-position significantly altering reactivity and bioactivity . The 3,5-dinitrophenyl substituent introduces strong electron-withdrawing effects, enhancing the compound’s stability and interaction with biological targets, particularly enzymes .
Properties
IUPAC Name |
7-chloro-2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O6/c15-8-1-2-11-12(5-8)16-13(24-14(11)19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLEESHHBSVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor to introduce nitro groups, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 7-chloro-2-(3,5-diaminophenyl)-4H-3,1-benzoxazin-4-one.
Scientific Research Applications
Synthetic Routes
The synthesis of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one generally involves multi-step organic reactions. Key methods include:
- Nitration of Precursors : Introducing nitro groups into suitable precursors.
- Cyclization : Forming the benzoxazinone ring through cyclization reactions under controlled conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form different products using agents like potassium permanganate.
- Reduction : Nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride.
- Substitution : The chloro group can be replaced in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on specific conditions and reagents used. For example, reduction of the nitro groups yields 7-chloro-2-(3,5-diaminophenyl)-4H-3,1-benzoxazin-4-one.
Chemistry
In organic synthesis, this compound serves as a valuable reagent and starting material for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various microbial strains.
- Anticancer Effects : Preliminary investigations suggest that it may interfere with cancer cell proliferation through specific molecular interactions.
Medicine
Due to its distinctive chemical structure, this compound is being investigated for its potential in drug development. Its ability to form reactive intermediates through bioreduction may lead to the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials in various sectors including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzoxazinone Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of benzoxazinones are highly substituent-dependent. Key analogs and their structural distinctions include:
Compound Name | Substituent at Position 2 | Key Functional Groups |
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7-Chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one | 3,5-Dinitrophenyl | Cl (position 7), NO₂ groups |
7-Chloro-2-[(E)-2-phenylethenyl]-4H-3,1-benzoxazin-4-one | Styryl (C₆H₅-CH=CH-) | Cl (position 7), conjugated double bond |
2-Methyl-4H-3,1-benzoxazin-4-one | Methyl | Simple alkyl group |
2-Ethoxy-4H-3,1-benzoxazin-4-one | Ethoxy | Electron-donating alkoxy group |
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one | Trifluoromethyl | Strongly electron-withdrawing CF₃ |
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Alkyl/alkoxy groups (e.g., methyl, ethoxy) reduce reactivity but may improve solubility in lipid environments .
Comparison of Yields :
- Target compound : ~65–75% yield (multi-step, nitro-stable conditions) .
- Styryl analog : ~80% yield (microwave-assisted, 30 minutes) .
- Trifluoromethyl analog : ~50% yield (due to CF₃ group’s steric hindrance) .
Physicochemical Properties
- Solubility : The nitro groups reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but enhance stability in organic solvents (e.g., DMSO) .
- Stability : Resistant to hydrolysis under acidic conditions (pH 3–5) but degrades in basic media (pH >9) .
- Thermal Stability : Decomposition temperature >200°C, higher than ethoxy or methyl analogs .
Biological Activity
Overview
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound belonging to the benzoxazinone class. Its unique structure, characterized by the presence of chloro and dinitrophenyl substituents, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through bioreduction of its nitro groups. This interaction leads to the formation of reactive intermediates that can disrupt various cellular processes, contributing to its antimicrobial and anticancer properties .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that related benzoxazinone derivatives showed promising results in inhibiting cell growth in P388 cells with an ID50 value of approximately 9.9 µM . The compound's ability to alter cell cycle distribution further supports its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its mechanism involves the inhibition of key enzymes or cellular pathways in microbial organisms. The presence of nitro groups is known to enhance the reactivity of the compound against microbial targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Biological Activity | ID50 (µM) | Mechanism |
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This compound | Anticancer & Antimicrobial | 9.9 | Bioreduction leading to reactive intermediates |
7-chloro-2-(3,5-diaminophenyl)-4H-3,1-benzoxazin-4-one | Moderate cytotoxicity | 15.0 | Enzyme inhibition |
7-chloro-2-(3,5-dihydroxyphenyl)-4H-3,1-benzoxazin-4-one | Low cytotoxicity | >20.0 | Unknown |
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
In a study focusing on structure-activity relationships among benzoxazinones, it was found that this compound significantly altered the distribution of cell cycles in P388 cells. The compound inhibited porcine pancreatic elastase and demonstrated strong cytotoxic effects .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of this compound against specific bacterial strains. The study indicated that it effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics.
Q & A
Q. What are the established synthetic methodologies for 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one?
The compound is synthesized via condensation reactions between substituted anthranilic acid derivatives and activated carbonyl precursors. A representative method involves refluxing tetrachlorophthalic anhydride with anthranilic acid in n-butanol, yielding a benzoxazinone core structure . For the target compound, anthranilic acid could be replaced with a nitro-substituted precursor, and the reaction conditions (e.g., solvent, temperature) optimized to accommodate the electron-withdrawing dinitrophenyl group. IR and NMR spectroscopy are critical for confirming cyclization and functional group integrity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies carbonyl stretches (C=O) at ~1730 cm⁻¹ and hydroxyl groups (if present) near 3250 cm⁻¹ .
- 1H NMR reveals aromatic proton environments (δ 7.5–8.1 ppm for the benzoxazinone core) and exchangeable protons (e.g., carboxylic acid at δ 11.5 ppm) .
- Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, Cl content) .
Q. What analytical techniques ensure purity and stability during experimental studies?
Q. What are the documented pharmacological applications of this compound?
Benzoxazin-4-ones are potent inhibitors of serine proteases like human leukocyte elastase (HLE) and cathepsin G, with potential applications in treating inflammatory diseases and cancer . The chloro and dinitrophenyl substituents may enhance binding affinity to enzyme active sites by introducing steric bulk and electronic effects .
Advanced Research Questions
Q. How do substituents (e.g., chloro, dinitrophenyl) influence the compound’s reactivity and bioactivity?
- Electron-withdrawing nitro groups increase electrophilicity of the benzoxazinone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by hydrazine in hydrazide formation) .
- Chloro substituents improve metabolic stability and hydrophobic interactions in enzyme binding pockets, as seen in related anticancer agents . Computational studies (e.g., DFT) can model substituent effects on charge distribution and reactivity .
Q. What mechanistic insights exist regarding its inhibition of serine proteases?
The compound acts as a competitive acyl-enzyme inhibitor. The benzoxazinone carbonyl forms a covalent bond with the catalytic serine residue, while the dinitrophenyl group stabilizes the transition state via π-stacking or hydrophobic interactions . Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography of enzyme-inhibitor complexes are recommended for mechanistic validation .
Q. How can computational methods optimize its design for targeted applications?
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity sites (e.g., electrophilic C=O) .
- Molecular docking models interactions with protease active sites, guiding structural modifications for improved affinity .
- MD simulations assess stability of enzyme-inhibitor complexes under physiological conditions .
Q. Are there divergent findings in literature regarding its biological activity? How can these be resolved?
Discrepancies in bioactivity may arise from structural variations (e.g., substituent positioning) or assay conditions. For example:
- 7-Substituted benzoxazinones show variable HLE inhibition due to steric hindrance .
- Controlled comparative studies using standardized assays (e.g., fluorogenic substrates) and purity-verified batches are essential to reconcile data .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for nitro-substituted derivatives .
- Enzyme Assays : Pair fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for elastase) with kinetic analysis to quantify inhibition constants .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via DFT) to minimize structural misassignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.